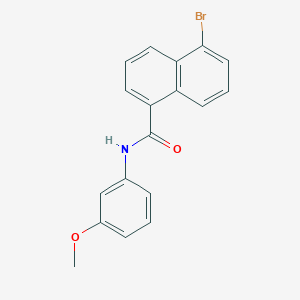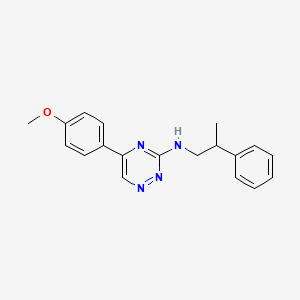![molecular formula C22H30N2O2 B6090935 2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6090935.png)
2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, also known as BRL-37344, is a selective β3-adrenoceptor agonist that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
Mecanismo De Acción
2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a selective β3-adrenoceptor agonist, which means that it binds specifically to the β3-adrenoceptor and activates it. This activation leads to the activation of several downstream signaling pathways, including the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates several target proteins, leading to the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the activation of lipolysis in adipose tissue, the increase of energy expenditure, the improvement of glucose metabolism, and the reduction of body weight. Additionally, this compound has been shown to have beneficial effects on cardiovascular function, including the reduction of blood pressure and improvement of cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has several advantages for lab experiments, including its high selectivity for the β3-adrenoceptor, its well-characterized mechanism of action, and its availability as a commercially available compound. However, there are also several limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment to measure its effects.
Direcciones Futuras
There are several future directions for research on 2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, including the development of more potent and selective β3-adrenoceptor agonists, the investigation of the long-term effects of this compound on metabolic and cardiovascular function, and the exploration of the potential therapeutic applications of this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol involves several steps, starting with the reaction of 3-(benzyl(methyl)amino)-1-(piperidin-3-yl)propan-1-one with 2-bromoethanol in the presence of a base. This reaction produces the intermediate 2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]propan-1-one, which is then reduced to the final product, this compound, using sodium borohydride.
Aplicaciones Científicas De Investigación
2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and cardiovascular diseases. This compound has been shown to increase energy expenditure, improve glucose metabolism, and reduce body weight in animal models. Additionally, this compound has been shown to have beneficial effects on cardiovascular function, including the reduction of blood pressure and improvement of cardiac function.
Propiedades
IUPAC Name |
2-[2-[[3-[benzyl(methyl)amino]piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-23(16-19-8-3-2-4-9-19)21-11-7-13-24(18-21)17-20-10-5-6-12-22(20)26-15-14-25/h2-6,8-10,12,21,25H,7,11,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSGOIUUQMMHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=CC=CC=C3OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B6090852.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6090860.png)
![N-cyclopentyl-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6090862.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6090868.png)
![1-{2-[4-(2-isoxazolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}piperidine](/img/structure/B6090876.png)
![ethyl {3-[(2-hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6090885.png)
![2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6090907.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6090920.png)
![methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6090926.png)


![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6090939.png)

